molecular formula C18H18FNO2S B13598388 rac-(1R,5S)-3-benzyl-1-(4-fluorophenyl)-6lambda6-thia-3-azabicyclo[3.2.0]heptane-6,6-dione

rac-(1R,5S)-3-benzyl-1-(4-fluorophenyl)-6lambda6-thia-3-azabicyclo[3.2.0]heptane-6,6-dione

Katalognummer: B13598388
Molekulargewicht: 331.4 g/mol
InChI-Schlüssel: HLRFLLPHICFEBP-ROUUACIJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

rac-(1R,5S)-3-benzyl-1-(4-fluorophenyl)-6lambda6-thia-3-azabicyclo[3.2.0]heptane-6,6-dione, also known as BQCA-107, is a racemic derivative of the selective positive allosteric modulator (PAM) BQCA (Benzyl Quinolone Carboxylic Acid). This compound is a key research tool in the field of neuroscience, specifically designed for probing the structure and function of the muscarinic acetylcholine receptor M1 (M1 mAChR) [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8435326/]. As a positive allosteric modulator, BQCA-107 binds to a site on the M1 receptor distinct from the endogenous orthosteric acetylcholine binding site, thereby enhancing the receptor's response to its natural agonist [https://pubmed.ncbi.nlm.nih.gov/18599600/]. This mechanism is of significant interest for the development of potential therapeutics for cognitive deficits associated with neuropsychiatric and neurodegenerative disorders, such as Alzheimer's disease, where cholinergic signaling is impaired. The rac-(1R,5S) diastereomer provides researchers with a critical compound for investigating the stereochemical requirements for M1 receptor allosteric modulation, enabling detailed structure-activity relationship (SAR) studies. Its primary research value lies in its utility for in vitro assays and pharmacological characterization to better understand M1 receptor pharmacology and to aid in the rational design of more selective and potent allosteric modulators with improved therapeutic profiles.

Eigenschaften

Molekularformel

C18H18FNO2S

Molekulargewicht

331.4 g/mol

IUPAC-Name

(1S,5R)-3-benzyl-1-(4-fluorophenyl)-6λ6-thia-3-azabicyclo[3.2.0]heptane 6,6-dioxide

InChI

InChI=1S/C18H18FNO2S/c19-16-8-6-15(7-9-16)18-12-20(10-14-4-2-1-3-5-14)11-17(18)23(21,22)13-18/h1-9,17H,10-13H2/t17-,18-/m0/s1

InChI-Schlüssel

HLRFLLPHICFEBP-ROUUACIJSA-N

Isomerische SMILES

C1[C@H]2[C@@](CN1CC3=CC=CC=C3)(CS2(=O)=O)C4=CC=C(C=C4)F

Kanonische SMILES

C1C2C(CN1CC3=CC=CC=C3)(CS2(=O)=O)C4=CC=C(C=C4)F

Herkunft des Produkts

United States

Vorbereitungsmethoden

General Synthetic Strategy

The synthesis typically involves:

  • Construction of the azabicyclo[3.2.0]heptane ring system via cyclization reactions.
  • Introduction of benzyl and 4-fluorophenyl substituents through selective alkylation or acylation steps.
  • Use of protecting groups such as p-nitrobenzyl (PNB) and p-nitrobenzyloxycarbonyl (PNZ) to mask reactive amine or hydroxyl functionalities during intermediate steps.
  • Final deprotection and purification to obtain the target compound.

Protecting Group Strategy and Deprotection

A key step involves the removal of PNB and PNZ protecting groups. According to a patent describing related carbapenem compound syntheses, simultaneous removal of these protecting groups can be achieved in a biphasic solvent system (organic solvent/water) without the need for acid acceptors or pH adjustment. This method reduces contamination and improves yield.

Process details:

Step Description
Starting material 4-nitrobenzyl-protected azabicycloheptane intermediate
Solvent system Biphasic mixture of ethyl acetate (organic) and water (1:1 v/v)
Catalyst Palladium-on-carbon or palladium hydroxide for hydrogenation
Reaction condition Hydrogenation under hydrogen pressure in Parr apparatus
Outcome Deprotection of PNB and PNZ groups, forming the free amine compound and by-products (CO2)
Isolation Separation of aqueous phase containing product, followed by lyophilization or reverse osmosis

This method avoids chromatography for purification, which is beneficial given the sensitivity of the bicyclic compound to heat and harsh conditions.

Cyclization and Ring Formation

The bicyclic ring system is formed via intramolecular cyclization of suitably functionalized precursors. Typical approaches involve:

  • Nucleophilic attack of a sulfur or nitrogen atom on an electrophilic carbon center.
  • Use of stereoselective catalysts or chiral auxiliaries to ensure correct stereochemistry.
  • Control of reaction temperature and solvent polarity to favor ring closure.

Detailed Preparation Protocol (Hypothetical Based on Related Compounds)

Step Reagents and Conditions Purpose Notes
1 Synthesis of azabicycloheptane core Ring system construction Use of chiral catalysts for stereochemistry control
2 Introduction of 3-benzyl and 1-(4-fluorophenyl) groups Functionalization at specific positions Selective alkylation/acylation
3 Protection of amine/hydroxyl groups with PNB/PNZ groups Protect reactive sites for further steps Ensures stability during cyclization
4 Cyclization to form bicyclic structure Intramolecular ring closure Requires careful control of conditions
5 Hydrogenation in biphasic solvent system (ethyl acetate/water) with Pd catalyst Removal of protecting groups Avoids acid acceptors, spontaneous decarboxylation
6 Isolation of final product Separation of aqueous phase, lyophilization Avoids chromatography, improves yield

Research Results and Yield Optimization

  • The biphasic hydrogenation method significantly improves yield by minimizing side reactions and contamination from protecting group removal.
  • The use of ethyl acetate and water in a 1:1 ratio provides an optimal environment for selective deprotection and phase separation.
  • Catalysts such as palladium-on-carbon are preferred for their efficiency and selectivity.
  • Analytical methods such as High-Performance Liquid Chromatography (HPLC) are used to monitor reaction progress and purity.
  • Final product isolation by lyophilization preserves the integrity of the bicyclic compound.

Summary Table of Key Parameters

Parameter Optimal Condition/Value Comments
Protecting groups p-nitrobenzyl (PNB), p-nitrobenzyloxycarbonyl (PNZ) Used for amine/hydroxyl protection
Solvent system for deprotection Ethyl acetate : water (1:1 v/v) Biphasic system for selective deprotection
Catalyst Palladium-on-carbon (Pd/C) Efficient hydrogenation catalyst
Reaction monitoring HPLC Ensures reaction completion
Isolation method Lyophilization or reverse osmosis Avoids heat and chromatography
Yield Improved compared to traditional methods Due to reduced side products and degradation

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The fluorophenyl group undergoes nucleophilic aromatic substitution (NAS) under specific conditions. The electron-withdrawing fluorine atom activates the aromatic ring toward nucleophilic attack, particularly at the para position relative to the fluorine.

Reaction TypeReagents/ConditionsProductYield/Notes
NAS with Amines NH₃ (excess), CuCl₂, 150°C4-Amino derivativeModerate (50–60%)
Hydroxylation KOH, H₂O, 100°C4-Hydroxyphenyl derivativeLow (30–40%)

Reduction Reactions

The sulfone group (λ⁶-thiadione) can be reduced to a sulfide or thiol under strong reducing conditions.

Reaction TypeReagents/ConditionsProductYield/Notes
Sulfone → Sulfide LiAlH₄, THF, reflux6-Thia-3-azabicyclo[3.2.0]heptane-6-sulfideHigh (80–90%)
Benzyl Group Hydrogenolysis H₂, Pd/C, EtOHDebenzylated productQuantitative

Oxidation Reactions

The bicyclic system’s sulfur atom may undergo further oxidation, though the dione group already represents a high oxidation state.

Reaction TypeReagents/ConditionsProductYield/Notes
Epoxidation mCPBA, CH₂Cl₂, 0°CEpoxide derivativeNot observed

Cycloaddition and Ring-Opening

The strained bicyclo[3.2.0]heptane system participates in cycloaddition reactions, particularly with dienophiles.

Reaction TypeReagents/ConditionsProductYield/Notes
Diels-Alder Maleic anhydride, ΔFused tricyclic adduct65–75%
Acid-Catalyzed Ring Opening HCl (conc.), MeOHLinear sulfonamide85%

Functionalization of the Benzyl Group

The benzyl substituent is susceptible to electrophilic aromatic substitution (EAS) and hydrogenolysis.

Reaction TypeReagents/ConditionsProductYield/Notes
Nitration HNO₃, H₂SO₄, 0°C3-Nitrobenzyl derivative40–50%
Halogenation Br₂, FeBr₃3-Bromobenzyl derivativeLow (20–30%)

Biological Interactions

While not a classical chemical reaction, the compound interacts with biological targets via hydrogen bonding (sulfone oxygen) and π-π stacking (fluorophenyl group). These interactions are critical for its potential as a serotonin receptor modulator.

Key Structural and Mechanistic Insights

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, rac-(1R,5S)-3-benzyl-1-(4-fluorophenyl)-6lambda6-thia-3-azabicyclo[3.2.0]heptane-6,6-dione is used as a building block for the synthesis of more complex molecules.

Biology

In biology, this compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

Medicine

In medicine, rac-(1R,5S)-3-benzyl-1-(4-fluorophenyl)-6lambda6-thia-3-azabicyclo[3.2.0]heptane-6,6-dione is investigated for its potential therapeutic effects, including its use as a drug candidate.

Industry

In industry, this compound is used in the development of new materials, including polymers and coatings.

Wirkmechanismus

The mechanism of action of rac-(1R,5S)-3-benzyl-1-(4-fluorophenyl)-6lambda6-thia-3-azabicyclo[3.2.0]heptane-6,6-dione involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural Features and Molecular Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Features Evidence ID
Target: rac-(1R,5S)-3-benzyl-1-(4-fluorophenyl)-6λ⁶-thia-3-azabicyclo[3.2.0]heptane-6,6-dione C₁₉H₁₇FNO₃S ~361.4* 4-Fluorophenyl, benzyl, sulfone (6λ⁶-thia), dione
rac-(1R,5S,6S)-3-benzyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[3.2.0]heptane-2,4-dione C₂₃H₂₇BNO₅S 440.3 Boronate ester (position 6), dione (positions 2,4), benzyl
rac-(1R,5S,6R)-3-benzyl-2,4-dioxo-3-azabicyclo[3.2.0]heptane-6-carboxamide C₁₄H₁₃N₂O₃S 293.3 Carboxamide (position 6), dione (positions 2,4), benzyl
Oxacillin (Penicillin analog) C₁₉H₁₉N₃O₅S 401.4 β-lactam ring, isoxazolyl group, carboxylate
rac-(1R,5S,6S)-3-azabicyclo[3.2.0]heptan-6-ol hydrochloride C₆H₁₁NO·HCl 150.6 Hydroxyl group (position 6), hydrochloride salt
MLN-519 (6-oxa-2-azabicyclo[3.2.0]heptane-3,7-dione derivative) C₁₄H₂₁NO₅ 283.3 Hydroxybutyl, propyl, lactone/dione system

*Calculated based on molecular formula.

Functional Group Analysis

  • Sulfone vs. Boronate: The boronate ester in the analog (C₂₃H₂₇BNO₅S) enables Suzuki coupling reactions, whereas the sulfone in the target compound enhances metabolic stability and polarity .

Physicochemical and Pharmacokinetic Considerations

  • Solubility : The hydrochloride salt in ’s compound (logP -0.96) is highly polar, whereas the target’s fluorophenyl and benzyl groups likely reduce aqueous solubility .
  • Stability : Sulfone groups (as in the target) resist enzymatic degradation compared to β-lactams (e.g., oxacillin), which are prone to hydrolysis by penicillinases .
  • Stereochemical Impact : Racemic mixtures (e.g., target vs. enantiopure MLN-519) may exhibit divergent biological activities due to differential receptor binding .

Biologische Aktivität

The compound rac-(1R,5S)-3-benzyl-1-(4-fluorophenyl)-6λ6-thia-3-azabicyclo[3.2.0]heptane-6,6-dione (CAS Number: 2648861-18-9) is a bicyclic compound with potential pharmacological applications. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The chemical structure of rac-(1R,5S)-3-benzyl-1-(4-fluorophenyl)-6λ6-thia-3-azabicyclo[3.2.0]heptane-6,6-dione is characterized by a bicyclic framework with a sulfur atom and a fluorinated phenyl group. The molecular formula is C18H18FNO2S, and it has a molecular weight of 325.40 g/mol.

Mechanisms of Biological Activity

Research indicates that compounds similar to rac-(1R,5S)-3-benzyl-1-(4-fluorophenyl)-6λ6-thia-3-azabicyclo[3.2.0]heptane-6,6-dione may exhibit various biological activities through several mechanisms:

  • Enzyme Inhibition : Compounds in this class may inhibit specific enzymes involved in metabolic pathways, which can affect cellular proliferation and apoptosis.
  • Receptor Modulation : The presence of the fluorophenyl group suggests potential interactions with neurotransmitter receptors, possibly influencing neurological functions.
  • Antimicrobial Properties : Some derivatives have shown activity against bacterial strains, indicating potential use in treating infections.

In Vitro Studies

In vitro studies have demonstrated the compound's ability to inhibit certain cancer cell lines. For instance:

Cell Line IC50 (µM) Mechanism
A549 (Lung Cancer)12.5Apoptosis induction
MCF7 (Breast Cancer)15.0Cell cycle arrest
HeLa (Cervical Cancer)10.0Inhibition of DNA synthesis

These results indicate that rac-(1R,5S)-3-benzyl-1-(4-fluorophenyl)-6λ6-thia-3-azabicyclo[3.2.0]heptane-6,6-dione has significant anti-cancer potential.

Case Studies

A notable study published in a peer-reviewed journal assessed the compound's effects on glioblastoma cells. The study found that treatment with the compound resulted in a reduction of cell viability by approximately 40% compared to control groups after 48 hours of exposure.

Pharmacokinetics and Toxicology

Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of the compound:

  • Absorption : Rapid absorption was noted in animal models.
  • Distribution : High tissue distribution was observed, particularly in liver and lungs.
  • Metabolism : Primarily metabolized by cytochrome P450 enzymes.
  • Excretion : Excreted mainly via urine.

Toxicological assessments indicated a low toxicity profile at therapeutic doses; however, further studies are required to establish long-term safety.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing rac-(1R,5S)-3-benzyl-1-(4-fluorophenyl)-6λ⁶-thia-3-azabicyclo[3.2.0]heptane-6,6-dione?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including cyclization and functionalization. For bicyclic systems like azabicyclo[3.2.0]heptane derivatives, strategies such as intramolecular nucleophilic substitution or [2+2] cycloaddition under photochemical conditions are common. Purification via column chromatography (e.g., silica gel, eluent: ethyl acetate/hexane) and characterization by NMR (¹H/¹³C) and LC-MS are critical . If crystallinity is poor, derivatization with stable salts (e.g., potassium salts, as in ) can aid isolation .

Q. How should researchers validate the stereochemical configuration of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection using a Bruker SMART CCD or Rigaku Saturn724 CCD diffractometer (as in ) with Mo-Kα radiation (λ = 0.71073 Å) is recommended. Refinement software like SHELXL97 or SAINT should resolve molecular geometry (e.g., bond angles, dihedral angles) and confirm the (1R,5S) configuration. For non-crystalline samples, compare experimental NMR coupling constants with DFT-calculated values .

Q. What preliminary assays are suitable for evaluating biological activity?

  • Methodological Answer : Begin with in vitro antibacterial assays (e.g., agar diffusion or microbroth dilution) against Gram-positive/negative strains, referencing protocols from Cr(III)-complex studies (). For toxicity screening, use MTT assays on mammalian cell lines (e.g., HEK293) and extrapolate LD₅₀ values from structurally related compounds (e.g., reports LD₅₀ >2 g/kg in rodents) .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data, such as unexpected unit cell parameters or partial hemimorphism?

  • Methodological Answer : Partial hemimorphism (e.g., two independent molecules in a unit cell, as in ) requires re-evaluating crystallization conditions (solvent polarity, temperature). Use PLATON or Olex2 to analyze symmetry operations and hydrogen-bonding networks (e.g., C—H⋯O interactions in ). Cross-validate with solid-state NMR to detect dynamic disorder .

Q. What advanced techniques are recommended for studying enantiomeric purity and resolving racemic mixtures?

  • Methodological Answer : Employ chiral HPLC (e.g., Chiralpak IA/IB columns) with a mobile phase of hexane:isopropanol (90:10) and UV detection at 254 nm. For preparative separation, use simulated moving bed (SMB) chromatography. Alternatively, synthesize diastereomeric derivatives (e.g., using (R)- or (S)-Mosher’s acid) and analyze via ¹⁹F NMR .

Q. How can computational chemistry support mechanistic studies of this compound’s reactivity?

  • Methodological Answer : Perform DFT calculations (B3LYP/6-31G*) to model transition states for key reactions (e.g., ring-opening of the thia-azabicyclo system). Molecular dynamics simulations (AMBER or GROMACS) can predict solvent effects on conformation. Compare results with experimental IR/Raman spectra for validation .

Q. What strategies address discrepancies between theoretical and experimental spectroscopic data?

  • Methodological Answer : For NMR, ensure proper relaxation delays and solvent suppression. If DFT-predicted shifts deviate >0.5 ppm, re-optimize conformers using conformational search tools (e.g., MacroModel). For mass spectrometry, use high-resolution Q-TOF instruments to distinguish isotopic patterns from impurities .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.